1-Tert-butylsulfanyl-3-propan-2-yloxybenzene
Beschreibung
The compound with the identifier “1-Tert-butylsulfanyl-3-propan-2-yloxybenzene” is a chemical substance listed in the PubChem database. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Eigenschaften
IUPAC Name |
1-tert-butylsulfanyl-3-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-10(2)14-11-7-6-8-12(9-11)15-13(3,4)5/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNNHCKUBWBAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=CC=C1)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene involves specific synthetic routes and reaction conditions. These methods typically include a series of chemical reactions that result in the formation of the desired compound. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene is scaled up to meet the demand for its use in various applications. This involves optimizing the reaction conditions to ensure a high yield and purity of the compound. Common industrial methods include batch and continuous flow processes, which are designed to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions involving 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.
Major Products Formed: The major products formed from the reactions of 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene depend on the specific reaction conditions and reagents used. These products can vary widely and are tailored to meet the needs of different scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-Tert-butylsulfanyl-3-propan-2-yloxybenzene has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene is explored for its potential therapeutic effects and as a tool for drug discovery. Industrially, it is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact mechanism of action can vary and is often the subject of ongoing research to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar chemical structures or functional groups. Examples of similar compounds include aspirin (CID 2244) and salicylsalicylic acid (CID 5161).
Uniqueness: The uniqueness of 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene lies in its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific and industrial contexts set it apart from other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
